(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1-3,5-6H,4H2,(H,13,16)(H,14,15)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSLQNOUDJALC-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1C(=O)NC/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid, also known by its CAS number 1883128-23-1, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a bromopyridine moiety and an enolic acid functional group. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 287.08 g/mol. The compound exhibits the following structural characteristics:
- Functional Groups : Contains a bromopyridine ring, an amide linkage, and a double bond in the butenoic acid chain.
- IUPAC Name : this compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine compounds are known to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial targets.
Anticancer Properties
Research has suggested that the incorporation of brominated pyridine derivatives in drug design could lead to effective anticancer agents. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it may act on key metabolic enzymes or signaling pathways involved in inflammatory responses and cancer progression. For instance, inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects, which could be a target for this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, suggesting promising antimicrobial potential for compounds like this compound.
- Anticancer Activity : In vitro assays demonstrated that similar compounds could inhibit the growth of breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that these compounds induced G1 phase cell cycle arrest and apoptosis.
- Enzyme Inhibition Studies : A comparative analysis revealed that derivatives with a similar structure inhibited COX enzymes with IC50 values in the micromolar range, showcasing their potential as anti-inflammatory agents.
Data Table
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Reactivity :
- The 2-bromopyridine-4-carbonyl group in the target compound enhances electrophilicity, making it amenable to nucleophilic aromatic substitution or metal-catalyzed coupling reactions . In contrast, the polycyclic aromatic substituent in the Endiandra-derived analog contributes to hydrophobicity, favoring membrane interactions .
- The sulfoximine group in the Enamine Ltd compound (Table) introduces chirality and sulfur-based reactivity, enabling applications in asymmetric catalysis .
Isomerism and Stability :
- The (E)-configuration in the target compound stabilizes the α,β-unsaturated system, reducing susceptibility to Michael addition compared to (Z)-isomers like IMP, which exhibit higher polarity and hydrolytic instability under UV light .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 2-bromopyridine-4-carboxylic acid with (E)-4-aminobut-2-enoic acid via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to activate the pyridine-carboxylic acid moiety for nucleophilic attack.
- Controlled reaction conditions : Optimize temperature (e.g., 0–25°C) and solvent polarity (DMF or THF) to minimize side reactions. Evidence from controlled copolymerization studies highlights the importance of reagent purity and stoichiometric ratios to maximize yield .
- Protection/deprotection strategies : If necessary, employ tert-butoxycarbonyl (Boc) groups to protect reactive amino groups during intermediate steps, followed by acidic deprotection (e.g., TFA) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the (E)-configuration of the double bond and verify bromopyridine coupling. Chemical shifts for the α,β-unsaturated carbonyl group (δ ~6.5–7.5 ppm for protons) are critical .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~327.1 Da) and detects halogen isotopic patterns .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl is prone to Michael addition, which can be modeled computationally .
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the bromopyridine moiety’s role in halogen bonding with protein residues .
- Solvent Effects : Use COSMO-RS models to evaluate solubility and stability in aqueous vs. organic media, critical for in vitro assays .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed esters or dehalogenated derivatives) that may skew bioactivity results .
- Standardized Assay Conditions : Control variables like buffer composition (e.g., Tris vs. PBS) and cell passage number to reduce variability. Evidence from surface chemistry studies emphasizes the impact of environmental factors on reactivity .
- Dose-Response Validation : Perform IC50/EC50 assays in triplicate with orthogonal methods (e.g., fluorescence vs. luminescence) to confirm activity trends .
Q. How does the compound's stability under different pH and temperature conditions affect experimental outcomes, and how can this be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 2–9 (HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 24–72 hours. Monitor degradation via HPLC and track half-life .
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under storage conditions. The α,β-unsaturated ester may undergo hydrolysis, requiring stabilization via lyophilization .
- Surface Adsorption Analysis : Apply microspectroscopic techniques (e.g., AFM-IR) to study interactions with labware surfaces, which can alter effective concentrations in assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
